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Compound of Interest

Compound Name: 5-Bromo-1,1,1-trifluoropentane

Cat. No.: B1269050 Get Quote

Executive Summary
The molecular formula C5H8BrF3 represents a multitude of constitutional and stereoisomers,

and as such, does not correspond to a single, unique IUPAC name. The structural diversity

arises from variations in the carbon skeleton (e.g., linear pentene vs. cyclic cyclopentane), the

positions of the double bond (if present), and the attachment points for the bromine, fluorine,

and trifluoromethyl substituents. This guide provides a systematic methodology for correctly

assigning the IUPAC name to any given isomer of C5H8BrF3. It details the necessary

nomenclature rules for halogenated alkenes and cycloalkanes, presents a comparative table of

exemplary isomers, and includes a logical workflow diagram to assist in the naming process.

Methodology for IUPAC Nomenclature
The assignment of a systematic IUPAC name to a specific isomer of C5H8BrF3 follows a

hierarchical set of rules. This process, analogous to an experimental protocol, ensures

unambiguous and universally understood naming.

2.1 Protocol for Naming Halogenated Alkenes

Identify the Parent Chain: The principal carbon chain is the longest continuous chain that

contains the carbon-carbon double bond. The base name is derived from the corresponding

alkane, with the "-ane" suffix changed to "-ene" (e.g., pentane becomes pentene).[1][2][3]
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Number the Parent Chain: Numbering begins from the end of the chain that gives the carbon

atoms of the double bond the lowest possible numbers.[3][4] The position of the double bond

is indicated by the number of the first carbon atom in the bond.[3][4] If the double bond is

equidistant from both ends, numbering starts from the end nearest to the first substituent.[3]

Identify and Name Substituents: Identify all groups attached to the parent chain. In this case,

the substituents are "-Br" (bromo), "-F" (fluoro), and "-CF3" (trifluoromethyl).

Alphabetize Substituents: Arrange the substituent names in alphabetical order (bromo,

fluoro, trifluoromethyl).[5][6] Prefixes like "di-" or "tri-" are ignored for alphabetization

purposes.[4]

Assemble the Full Name: Combine the components in the following order: (substituent

position)-(substituent name)-(parent chain position)-(parent chain name). For example, 5-

Bromo-4-fluoro-1-(trifluoromethyl)pent-1-ene.

Designate Stereochemistry: If applicable, specify the geometry around the double bond

using the Cahn-Ingold-Prelog priority rules, assigning either an E (entgegen) or Z

(zusammen) prefix.

2.2 Protocol for Naming Halogenated Cycloalkanes

Identify the Parent Ring: The cyclic structure serves as the parent chain.[7] The name is

formed by adding the prefix "cyclo-" to the name of the alkane with the same number of

carbon atoms (e.g., cyclopentane).[4][7]

Number the Ring: Numbering starts at a substituted carbon.[4] Assign position #1 to a

substituent that comes first alphabetically.[8] Then, number the ring carbons (clockwise or

counter-clockwise) to give the other substituents the lowest possible locants.[4][8]

Identify, Alphabetize, and Assemble: Follow steps 2.1.3 through 2.1.5 to complete the name.

For example, 1-Bromo-2-fluoro-3-(trifluoromethyl)cyclopentane.

Data Presentation: Exemplary Isomers of C5H8BrF3
To illustrate the structural diversity, the following table summarizes the IUPAC names for

several plausible isomers of C5H8BrF3.
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Isomer Structure Type
Structural Representation
(2D)

IUPAC Name

Substituted Cyclopentane
A cyclopentane ring with Br, F,

and CF3 groups attached.

1-Bromo-2-fluoro-3-

(trifluoromethyl)cyclopentane

Substituted Cyclopentene
A cyclopentene ring with Br, F,

and CF3 groups attached.

3-Bromo-4-fluoro-5-

(trifluoromethyl)cyclopent-1-

ene

Substituted Linear Alkene
A five-carbon chain (pentene)

with substituents.

5-Bromo-1,1,1-trifluoro-4-

methylbut-2-ene

Substituted Methylcyclobutane

A cyclobutane ring with a

methyl group and Br, F, CF3

substituents.

1-Bromo-2-fluoro-1-methyl-3-

(trifluoromethyl)cyclobutane

Visualization of Nomenclature Workflow
The logical process for determining the IUPAC name of a C5H8BrF3 isomer can be visualized

as a decision-making workflow. The following diagram, generated using DOT language,

outlines the key steps.
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Start with C5H8BrF3 Structure

Identify Principal Chain/Ring
(Longest C-chain with C=C, or Ring)

Is Parent Structure
Cyclic?

Number Chain to give C=C
lowest locant

No (Alkene)

Number Ring starting at
alpha-first substituent to give

lowest overall locants

Yes (Cycloalkane)

Identify & Name Substituents
(Bromo, Fluoro, Trifluoromethyl)

List Substituents
Alphabetically

Assemble Full Name:
(Locant)-(Substituent)...(Parent Name)

Designate Stereochemistry
(E/Z) if applicable

Final IUPAC Name

Done

Click to download full resolution via product page

Caption: Logical workflow for assigning IUPAC names to C5H8BrF3 isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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